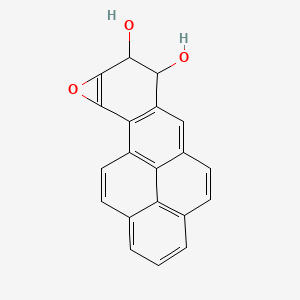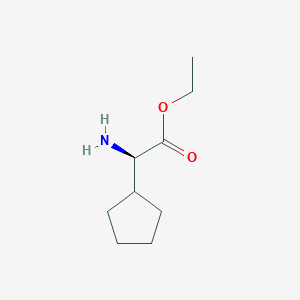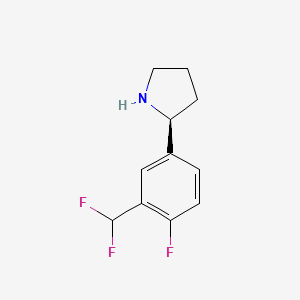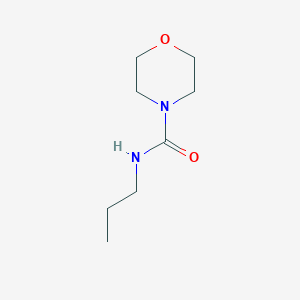
7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol is a complex organic compound with the molecular formula C20H14O3 It is known for its intricate structure, which includes multiple aromatic rings and an oxirane (epoxide) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of polycyclic aromatic hydrocarbons followed by epoxidation. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it involves large-scale organic synthesis techniques, often in specialized chemical reactors that can maintain the necessary temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can break the oxirane ring, leading to the formation of diols.
Substitution: Aromatic substitution reactions can occur on the benzene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential interactions with biological molecules, including DNA and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations, making it a compound of interest in cancer research. The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.
7,8-Dihydroxybenzo[a]pyrene: A derivative of benzo[a]pyrene with hydroxyl groups at positions 7 and 8.
9,10-Epoxybenzo[a]pyrene: Another derivative with an epoxide group at positions 9 and 10.
Uniqueness
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol is unique due to its specific combination of aromatic rings and the oxirane group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
72485-26-8 |
|---|---|
Molekularformel |
C20H12O3 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),3(5),9,11,13(21),14,16,18-nonaene-6,7-diol |
InChI |
InChI=1S/C20H12O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-18,21-22H |
InChI-Schlüssel |
CTXVUJJABIHCFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6=C(O6)C(C5O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)

![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)



![tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13331097.png)

![6-Chloro-2-propylimidazo[1,2-A]pyridine](/img/structure/B13331101.png)

![3-Iodo-5,5-dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13331115.png)
